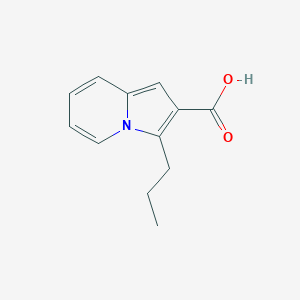

3-propylindolizine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-propylindolizine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-5-11-10(12(14)15)8-9-6-3-4-7-13(9)11/h3-4,6-8H,2,5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUMVUNFXGTXPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=C2N1C=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Functional Group Transformations of 3 Propylindolizine 2 Carboxylic Acid

Carboxylic Acid Functional Group Derivatization

The carboxylic acid functional group is a versatile starting point for a variety of chemical transformations. For 3-propylindolizine-2-carboxylic acid, the primary reactions involve the conversion of the hydroxyl group of the carboxylic acid into other functional groups, leading to the formation of esters and amides. These derivatives are of significant interest in medicinal chemistry and material science due to the diverse biological and physical properties they can impart.

Esterification Reactions

Esterification is a fundamental reaction of carboxylic acids, and it is anticipated that 3-propylindolizine-2-carboxylic acid would readily undergo such transformations to yield the corresponding esters. These reactions typically involve the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.

The Fischer-Speier esterification, or simply Fischer esterification, is a classic method for producing esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. wikipedia.orgchemistrysteps.comhighfine.comthieme-connect.de The reaction is an equilibrium process, and its mechanism involves several key steps. masterorganicchemistry.comucalgary.ca

The generally accepted mechanism for the Fischer esterification of a generic carboxylic acid (RCOOH), which would be applicable to 3-propylindolizine-2-carboxylic acid, is as follows:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (formed from the alcohol) to one of the hydroxyl groups.

Elimination of Water: A molecule of water, which is a good leaving group, is eliminated from the tetrahedral intermediate.

Deprotonation: The protonated ester is then deprotonated to regenerate the acid catalyst and yield the final ester product. masterorganicchemistry.comucalgary.ca

To drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. thieme-connect.de

In a practical setting, the acid-catalyzed esterification of 3-propylindolizine-2-carboxylic acid would involve heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). ucalgary.cabyjus.comlibretexts.org The reaction is typically carried out under reflux conditions to ensure a sufficient reaction rate. The choice of alcohol can be varied to produce a wide range of esters with different properties.

| Reactants | Catalyst | General Conditions | Expected Product |

| 3-Propylindolizine-2-carboxylic acid, Alcohol (e.g., Methanol, Ethanol) | Strong acid (e.g., H₂SO₄, HCl) | Heating under reflux | Corresponding 3-propylindolizine-2-carboxylate ester |

Interactive Data Table: General Fischer Esterification Reaction

Amidation Reactions

Amidation, the formation of an amide from a carboxylic acid and an amine, is another crucial transformation. Direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures. sci-hub.se Therefore, coupling reagents are commonly employed to facilitate this reaction under milder conditions.

Several coupling reagents are available to promote the formation of an amide bond between a carboxylic acid and an amine. These reagents work by activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a highly efficient coupling reagent that is often used in peptide synthesis. wikipedia.orghighfine.comchemicalbook.com It reacts with the carboxylic acid to form a highly reactive OAt-active ester, which then readily reacts with the amine to form the amide. wikipedia.org The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA). wikipedia.org

DCC (N,N'-Dicyclohexylcarbodiimide): DCC is a widely used coupling agent for the synthesis of amides and esters. chemistrysteps.comthieme-connect.depeptide.comajchem-a.com It activates the carboxylic acid by forming an O-acylisourea intermediate. This intermediate is then attacked by the amine to yield the amide and dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be removed by filtration. peptide.comlibretexts.orgchemspider.com

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC (also known as EDEC) is a water-soluble carbodiimide (B86325) that functions similarly to DCC. peptide.comcommonorganicchemistry.com The key advantage of EDC is that its urea (B33335) byproduct is also water-soluble, which simplifies the purification process as it can be removed by an aqueous workup. peptide.comcommonorganicchemistry.comsigmaaldrich.com

| Coupling Reagent | General Mechanism | Typical Byproduct |

| HATU | Forms a highly reactive OAt-active ester. wikipedia.orghighfine.comchemicalbook.com | Tetramethylurea |

| DCC | Forms an O-acylisourea intermediate. chemistrysteps.comlibretexts.org | Dicyclohexylurea (DCU) |

| EDC | Forms an O-acylisourea intermediate. commonorganicchemistry.com | Water-soluble urea derivative |

Interactive Data Table: Common Amide Coupling Reagents

The amidation of 3-propylindolizine-2-carboxylic acid with amino acids or their esters would lead to the formation of indolizine-2-carbonylamino acid derivatives. This class of compounds is of particular interest due to the potential for combining the biological activities of the indolizine (B1195054) core with those of amino acids. The synthesis would typically involve the use of one of the aforementioned coupling reagents to facilitate the amide bond formation under conditions that preserve the stereochemistry of the amino acid. nih.govgoogle.comrsc.org

The general procedure would involve dissolving the 3-propylindolizine-2-carboxylic acid, the amino acid (or its ester), and the coupling reagent in a suitable aprotic solvent. A base is often added to neutralize any acidic byproducts and to facilitate the reaction.

Reactivity of the Indolizine Core in Modified 3-Propylindolizine-2-carboxylic Acid Systems

The indolizine nucleus is an electron-rich aromatic system, making it susceptible to various reactions, particularly on the five-membered pyrrole-like ring. The presence of substituents, such as the propyl and carboxylic acid groups (or its derivatives), can influence the regioselectivity and reactivity of the core.

The indolizine ring system readily undergoes electrophilic substitution, with a strong preference for the C-3 position due to the higher electron density at this carbon. mdpi.comrsc.org If the C-3 position is occupied, substitution may occur at the C-1 position. rsc.org Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation.

Halogenation: The direct halogenation of indolizines can be achieved using various halogenating agents. For instance, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce bromine or chlorine atoms, respectively, at the C-3 position.

Nitration and Sulfonation: Nitration and sulfonation reactions can also be performed on the indolizine ring, typically leading to substitution at the C-3 position. These reactions often require careful control of conditions to avoid polymerization or degradation of the electron-rich ring.

Friedel-Crafts Acylation: The indolizine nucleus can be acylated at the C-3 position under Friedel-Crafts conditions, for example, by reaction with an acid anhydride (B1165640) or an acyl chloride in the presence of a Lewis acid catalyst. rsc.org This provides a direct method for introducing further acyl groups onto the heterocyclic core.

In the context of 3-propylindolizine-2-carboxylic acid derivatives, the existing propyl group at C-3 would direct incoming electrophiles to other positions, most likely the C-1 position. The electronic nature of the group at the C-2 position (e.g., COOH, COCl, CONR₂) will also modulate the reactivity of the ring towards electrophilic attack.

Table 3: Regioselectivity of Electrophilic Substitution on the Indolizine Ring

| Position | Relative Reactivity | Notes |

|---|---|---|

| C-3 | Most reactive | Highest electron density. mdpi.comrsc.org |

| C-1 | Second most reactive | Substitution occurs here if C-3 is blocked. rsc.org |

| C-5, C-6, C-7, C-8 | Less reactive | Substitution on the pyridine (B92270) ring is less favorable. |

The indolizine system, with its 10 π-electron aromatic structure, can participate in cycloaddition reactions, most notably as the 8π component in [8+2] cycloadditions. mdpi.comnih.gov This reaction provides a powerful tool for the synthesis of more complex fused heterocyclic systems, such as cycl[3.2.2]azines.

These reactions are typically carried out by heating the indolizine with a suitable 2π component, such as an activated alkyne (e.g., dimethyl acetylenedicarboxylate, DMAD) or a reactive alkene. mdpi.comnih.gov The reaction can be promoted thermally, photochemically, or by the use of catalysts. mdpi.com The presence of substituents on the indolizine ring can affect the feasibility and outcome of the cycloaddition. For instance, electron-withdrawing groups on the indolizine ring can facilitate the reaction.

For a derivative like 3-propylindolizine-2-carboxylic acid, the steric bulk of the propyl group at C-3 and the electronic influence of the C-2 substituent would need to be considered in planning an [8+2] cycloaddition reaction.

Oxidation: The electron-rich indolizine ring is susceptible to oxidation. Depending on the oxidant and reaction conditions, different products can be obtained. For example, photo-oxygenation of indolizines in the presence of a sensitizer (B1316253) can lead to oxidative cleavage of the five-membered ring. rsc.org In some cases, oxidation can lead to the formation of indolizine-1,2-diones. google.com The specific outcome of the oxidation of 3-propylindolizine-2-carboxylic acid would likely be influenced by the substituents present.

Reduction: The indolizine ring can be reduced to the corresponding indolizidine (perhydroindolizine) skeleton. Catalytic hydrogenation is a common method for this transformation. acs.org Reagents such as platinum(IV) oxide (PtO₂) or rhodium on alumina (B75360) (Rh/Al₂O₃) under hydrogen pressure can be used to hydrogenate both the five- and six-membered rings. acs.orgnih.gov The hydrogenation has been shown to proceed through a 5,6,7,8-tetrahydroindolizine (B83744) intermediate. acs.org The stereochemical outcome of the reduction can be influenced by the catalyst and the substitution pattern of the indolizine.

Table 4: Selected Reactions of the Indolizine Skeleton

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| [8+2] Cycloaddition | Activated alkynes/alkenes, heat or catalyst | Cycl[3.2.2]azines | mdpi.comnih.gov |

| Oxidation | Photo-oxygenation (e.g., Rose Bengal, light, O₂) | Ring-opened products | rsc.org |

| Reduction | Catalytic hydrogenation (e.g., PtO₂, H₂) | Indolizidines | acs.org |

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules, including indolizine derivatives, in a single step from three or more starting materials. Several MCRs have been adapted for the construction of the indolizine scaffold.

Ugi and Passerini Reactions: The Ugi and Passerini reactions are powerful isocyanide-based MCRs that have been utilized in the synthesis of indolizine-containing structures. For example, a sequence involving an Ugi reaction to create a suitable precursor, followed by a cycloaddition, has been reported to yield indolizine derivatives. thieme-connect.com In this approach, the diversity of the final products can be readily achieved by varying the aldehyde, amine, carboxylic acid, and isocyanide components of the initial Ugi reaction.

Other multi-component strategies for the synthesis of indolizines include palladium-catalyzed reactions involving, for example, a 2-halopyridine, an alkyne, and an amine. These methods provide rapid access to substituted indolizines and highlight the versatility of MCRs in heterocyclic chemistry.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. For 3-propylindolizine-2-carboxylic acid, a full suite of NMR experiments, from simple one-dimensional to more complex two-dimensional techniques, would be required for complete spectral assignment.

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms.

¹H NMR: The proton spectrum of 3-propylindolizine-2-carboxylic acid is expected to show distinct signals for the aromatic protons of the indolizine (B1195054) ring, the aliphatic protons of the propyl chain, and the acidic proton of the carboxyl group. The indolizine ring protons, particularly H-5, are typically deshielded and appear at the downfield end of the aromatic region. core.ac.ukjbclinpharm.org The propyl group would present a characteristic pattern: a triplet for the terminal methyl (CH₃) group, a complex multiplet (a sextet) for the central methylene (B1212753) (CH₂) group, and another triplet for the methylene group directly attached to the electron-rich heterocyclic ring. libretexts.org The carboxylic acid proton is highly deshielded and would appear as a broad singlet at a very low field, often above 10 ppm. chemicalbook.comnih.gov

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display 12 distinct signals, corresponding to the 12 carbon atoms in the molecule, assuming no accidental magnetic equivalence. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the 165-180 ppm range. libretexts.orgolemiss.edu The eight carbons of the indolizine ring would resonate in the aromatic region (approx. 100-150 ppm), with their precise shifts influenced by the nitrogen atom and the two substituents. core.ac.ukolemiss.educapes.gov.br The three aliphatic carbons of the propyl chain would appear in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Data

Click to view predicted NMR data for 3-propylindolizine-2-carboxylic acid

Predicted ¹H NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10.0 - 13.0 | br s | 1H | COOH |

| ~8.2 - 8.4 | d | 1H | H-5 |

| ~7.5 - 7.7 | s | 1H | H-1 |

| ~7.2 - 7.4 | d | 1H | H-8 |

| ~6.8 - 7.1 | t | 1H | H-7 |

| ~6.6 - 6.8 | t | 1H | H-6 |

| ~2.8 - 3.1 | t | 2H | Propyl-α-CH₂ |

| ~1.6 - 1.9 | sextet | 2H | Propyl-β-CH₂ |

Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~165 - 175 | C=O (Carboxylic Acid) |

| ~135 - 140 | C-8a |

| ~125 - 135 | C-3, C-5 |

| ~115 - 125 | C-2, C-7 |

| ~110 - 115 | C-6, C-8 |

| ~100 - 110 | C-1 |

| ~30 - 35 | Propyl-α-C |

| ~22 - 26 | Propyl-β-C |

To definitively assign the signals predicted above, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would establish connectivity between adjacent protons. acs.org Key expected cross-peaks would connect the protons of the propyl chain (γ-CH₃ to β-CH₂ and β-CH₂ to α-CH₂). Additionally, correlations among the coupled protons on the six-membered ring of the indolizine core (H-5 through H-8) would confirm their relative positions. core.ac.uk

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. nih.gov This technique would be used to unambiguously link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum. For instance, the triplet signal of the α-CH₂ protons would show a cross-peak with the signal of the α-carbon in the ¹³C spectrum, confirming both assignments simultaneously.

Dynamic NMR studies involve recording NMR spectra at variable temperatures to investigate conformational changes that are rapid on the human timescale but slow on the NMR timescale. In 3-propylindolizine-2-carboxylic acid, steric hindrance between the adjacent propyl and carboxylic acid groups at positions 3 and 2, respectively, could lead to restricted rotation around the C2-COOH and C3-propyl single bonds.

At room temperature, this rotation might be fast, resulting in sharp, averaged signals. However, upon cooling, the rate of rotation could decrease significantly. If the energy barrier is high enough, this would lead to the broadening of signals for the propyl group and nearby ring protons, which would eventually decoalesce into separate signals for each distinct conformer present at low temperature. core.ac.uk Measuring the coalescence temperature allows for the calculation of the free energy of activation (ΔG‡) for the rotational barrier.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. The spectrum of 3-propylindolizine-2-carboxylic acid would be dominated by the characteristic absorptions of the carboxylic acid group. nih.govresearchgate.net

A very broad absorption band is expected in the range of 2500–3300 cm⁻¹, which is characteristic of the O-H bond stretching in a hydrogen-bonded carboxylic acid dimer. Superimposed on this broad peak would be the sharper C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the propyl chain (below 3000 cm⁻¹). A very strong and sharp C=O stretching absorption for the carbonyl group would be prominent around 1700–1725 cm⁻¹. Other significant peaks would include C=C and C=N stretching from the indolizine ring in the 1450–1650 cm⁻¹ region, and C-O stretching and O-H bending vibrations in the fingerprint region (below 1400 cm⁻¹).

Predicted IR Absorption Data

Click to view predicted IR data for 3-propylindolizine-2-carboxylic acid

| Predicted Frequency Range (cm⁻¹) | Bond Vibration | Description |

| 2500 - 3300 | O-H stretch | Very broad, strong (Carboxylic acid dimer) |

| 3000 - 3100 | C-H stretch | Medium (Aromatic) |

| 2850 - 2960 | C-H stretch | Medium (Aliphatic) |

| 1700 - 1725 | C=O stretch | Strong, sharp (Carboxylic acid) |

| 1450 - 1650 | C=C / C=N stretch | Medium to strong (Indolizine ring) |

| 1210 - 1320 | C-O stretch | Strong (Carboxylic acid) |

| ~900 | O-H bend | Broad, medium (Out-of-plane) |

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The chemical formula for 3-propylindolizine-2-carboxylic acid is C₁₂H₁₃NO₂, giving it a nominal molecular weight of 203 g/mol . webqc.orgnist.govguidechem.com In an electron ionization (EI-MS) experiment, a molecular ion peak ([M]⁺˙) would be expected at a mass-to-charge ratio (m/z) of 203. The presence of a single nitrogen atom means the molecular weight is odd, consistent with the Nitrogen Rule.

Common fragmentation pathways for carboxylic acids would likely be observed, including: libretexts.orglibretexts.org

Loss of a hydroxyl radical (•OH), resulting in a peak at m/z 186 ([M-17]⁺).

Loss of the entire carboxyl group as a radical (•COOH), leading to a significant peak at m/z 158 ([M-45]⁺).

Cleavage of the propyl group (•C₃H₇), yielding a fragment at m/z 160 ([M-43]⁺).

High-Resolution Mass Spectrometry (HRMS) would provide an exact mass measurement of the molecular ion. nih.gov The calculated exact mass for C₁₂H₁₃NO₂ is 203.0946 u. An experimental HRMS measurement confirming this value would serve as definitive proof of the elemental composition, distinguishing it from any other potential isomers or compounds with the same nominal mass.

Elemental Analysis for Compound Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a pure sample. The theoretical composition of 3-propylindolizine-2-carboxylic acid (C₁₂H₁₃NO₂) is calculated based on its molecular formula and the atomic weights of its constituent elements. webqc.org

Theoretical Elemental Composition

Click to view elemental analysis data for C₁₂H₁₃NO₂

| Element | Symbol | Mass Percent (%) |

| Carbon | C | 70.92% |

| Hydrogen | H | 6.44% |

| Nitrogen | N | 6.89% |

| Oxygen | O | 15.75% |

Experimental results from a combustion analysis of a purified sample of the compound would be compared to these theoretical values. A close match (typically within ±0.4%) is required to confirm the empirical formula and provide strong evidence of the sample's purity.

X-ray Diffraction Studies for Solid-State Structure

In a representative study on a substituted indolizine, ethyl 2-hydroxy-1-(2-thioxopyridin-1(2H)-yl)indolizin-3-carboxylate, the crystal structure was determined to be monoclinic. researchgate.net The analysis of spiro[indoline-3,3'-indolizine] derivatives, formed through 1,3-dipolar cycloaddition reactions, has also provided detailed stereochemical information from single-crystal X-ray diffraction. iucr.org These studies consistently reveal the detailed molecular geometry and intermolecular interactions, such as hydrogen bonding, which dictate the packing of the molecules in the crystal lattice.

For 3-propylindolizine-2-carboxylic acid, it is anticipated that the carboxylic acid group would facilitate the formation of hydrogen-bonded dimers in the solid state, a common feature for carboxylic acids. mdpi.com The propyl group at the 3-position would likely influence the crystal packing, potentially affecting the melting point and solubility of the compound. A hypothetical table of crystallographic parameters, based on data from related structures, is presented below to illustrate the type of information obtained from an X-ray diffraction experiment.

Table 1: Representative Crystallographic Data for an Indolizine Derivative This table is illustrative and based on data for related indolizine compounds, not 3-propylindolizine-2-carboxylic acid.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.441 |

| b (Å) | 15.202 |

| c (Å) | 9.746 |

| β (°) | 95.782 |

| Volume (ų) | 1391.5 |

| Z | 4 |

Data adapted from a representative indolizine derivative. researchgate.net

Optical Spectroscopy (Absorption and Fluorescence) for Characterization

Optical spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, is fundamental for characterizing the electronic properties of indolizine derivatives. The extended π-system of the indolizine core gives rise to characteristic absorption and emission spectra, which are sensitive to the nature and position of substituents.

Absorption Spectroscopy: Indolizine and its derivatives typically exhibit multiple absorption bands in the UV-Vis region. These bands correspond to π-π* electronic transitions within the aromatic system. The position and intensity of these absorption maxima are influenced by the electronic effects of the substituents on the indolizine ring. For example, the introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands.

Studies on various substituted indolizines have shown characteristic absorption peaks. For instance, a newly synthesized fluorescent indolizine displayed three absorption peaks in the ranges of 264-278 nm, 389-397 nm, and 410-417 nm, with the relative intensities being solvent-dependent. upb.ro For 3-propylindolizine-2-carboxylic acid, the propyl group, being a weak electron-donating group, and the carboxylic acid group, an electron-withdrawing group, would both influence the electronic transitions and thus the absorption spectrum.

Fluorescence Spectroscopy: Many indolizine derivatives are known to be highly fluorescent, making them suitable for applications such as fluorescent markers. upb.roresearchgate.net Upon excitation at an appropriate wavelength (typically corresponding to one of their absorption maxima), these molecules emit light at a longer wavelength (Stokes shift). The fluorescence emission wavelength and quantum yield are highly dependent on the molecular structure and the solvent environment.

The fluorescence of indolizines can be tuned by altering the substituents on the ring system. researchgate.net For example, a series of highly fluorescent indolizines and bisindolizinylethylenes have been synthesized, exhibiting tunable fluorescence in both solution and the solid state. researchgate.net The emission spectra of these compounds are often broad and can span the visible spectrum. In a study of color-tunable indolizine-based fluorophores, emission wavelengths ranging from blue to orange-red (462–580 nm) were achieved by varying the substituents. mdpi.com

For 3-propylindolizine-2-carboxylic acid, it is expected to exhibit fluorescence, with the exact emission wavelength and intensity being dependent on the solvent polarity and pH, given the presence of the carboxylic acid group. The photophysical properties can be summarized in a data table, as illustrated below with representative data from related compounds.

Table 2: Representative Photophysical Data for a Fluorescent Indolizine Derivative This table is illustrative and based on data for related indolizine compounds, not 3-propylindolizine-2-carboxylic acid.

| Solvent | Absorption λmax (nm) | Emission λmax (nm) |

|---|---|---|

| Dichloromethane | 278, 397, 417 | 530 |

| Ethanol (B145695) | 264, 389, 410 | 545 |

Data adapted from a representative fluorescent indolizine. upb.ro

Computational Chemistry and Theoretical Studies of 3 Propylindolizine 2 Carboxylic Acid Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electron distribution and nuclear geometry. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about molecular structure, energy, and various other properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net For 3-propylindolizine-2-carboxylic acid, DFT is instrumental in determining its most stable three-dimensional conformation. By optimizing the molecular geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles are calculated. This information is crucial for understanding the molecule's steric and electronic properties.

DFT calculations can predict the molecule's vibrational frequencies, which correspond to the infrared (IR) and Raman spectra. researchgate.net This allows for the assignment of experimental spectral bands to specific molecular motions, confirming the presence of functional groups like the carboxylic acid C=O and O-H stretches, as well as vibrations characteristic of the indolizine (B1195054) ring and the propyl substituent. Furthermore, DFT is used to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties. chemrevlett.com For carboxylic acids, DFT methods combined with continuum solvent models can achieve useful accuracy in predicting properties like pKa. mdpi.com

Table 1: Hypothetical Optimized Geometric Parameters for 3-Propylindolizine-2-carboxylic Acid using DFT (B3LYP/6-31G(d))

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C2-C3 | 1.39 |

| C3-N4 | 1.38 | |

| N4-C5 | 1.37 | |

| C8-N4 | 1.40 | |

| C2-C(O)OH | 1.48 | |

| C=O | 1.22 | |

| O-H | 0.97 | |

| **Bond Angles (°) ** | C1-C2-C3 | 108.5 |

| C2-C3-N4 | 109.0 | |

| C3-N4-C5 | 128.0 | |

| C2-C(O)-O | 123.0 | |

| C(O)-O-H | 106.5 |

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and intramolecular interactions within a molecule. nih.govyoutube.com It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. nih.gov

For 3-propylindolizine-2-carboxylic acid, NBO analysis can quantify the electron density on each atom, providing insight into the molecule's polarity and reactive sites. researchgate.net It reveals the nature of the bonding, for instance, the hybridization of the atoms in the indolizine ring and the carboxylic acid group. A key feature of NBO analysis is its ability to describe delocalization effects through second-order perturbation theory. youtube.com This can quantify the stabilizing energy associated with hyperconjugative interactions, such as the interaction between a lone pair on the indolizine nitrogen and an antibonding orbital of an adjacent bond, or potential intramolecular hydrogen bonding between the carboxylic acid proton and a nearby acceptor atom. researchgate.net

Table 2: Hypothetical Natural Population Analysis (NPA) Charges for Selected Atoms in 3-Propylindolizine-2-carboxylic Acid

| Atom | Element | NPA Charge (a.u.) |

| N4 | Nitrogen | -0.55 |

| C2 | Carbon | +0.25 |

| C3 | Carbon | -0.20 |

| C(carbonyl) | Carbon | +0.70 |

| O(carbonyl) | Oxygen | -0.65 |

| O(hydroxyl) | Oxygen | -0.70 |

| H(hydroxyl) | Hydrogen | +0.50 |

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. mdpi.com AIM analysis is particularly powerful for identifying and characterizing non-covalent interactions, such as hydrogen bonds, which can be crucial for determining the structure and properties of molecules like 3-propylindolizine-2-carboxylic acid. mdpi.comosti.gov An intramolecular hydrogen bond could potentially form between the acidic proton of the carboxyl group and the nitrogen atom of the indolizine ring. quora.comstackexchange.com

AIM analysis locates critical points in the electron density. A bond critical point (BCP) between two atoms indicates the presence of a chemical bond. The properties at this point, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. mdpi.com For a covalent bond, the density is high and the Laplacian is negative. For a closed-shell interaction, like a hydrogen bond, the density is lower and the Laplacian is positive. mdpi.com This analysis can confirm the existence of the intramolecular hydrogen bond and estimate its strength. rsc.org

Table 3: Hypothetical AIM Topological Parameters for the Intramolecular H-Bond in 3-Propylindolizine-2-carboxylic Acid

| Parameter | Bond Critical Point (BCP) | Value (a.u.) |

| Electron Density | ρ(r) | 0.025 |

| Laplacian of Electron Density | ∇²ρ(r) | +0.090 |

| Electron Energy Density | H(r) | -0.001 |

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. rsc.org For systems involving indolizines, theoretical calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates. This provides a step-by-step picture of how reactants are converted into products.

Indolizines are known to participate in [8+2] cycloaddition reactions, and computational studies can clarify whether these reactions proceed through a concerted or a stepwise mechanism. mdpi.com By calculating the activation energies for different possible pathways, the most likely mechanism can be determined. researchgate.net For 3-propylindolizine-2-carboxylic acid, computational methods could be used to explore its reactivity in various transformations, such as electrophilic substitution or functionalization of the carboxylic acid group. acs.org These studies can explain regioselectivity and stereoselectivity, offering insights that are crucial for designing new synthetic routes. nih.govacs.org

Molecular Dynamics Simulations in Related Indolizine Systems

While quantum chemical calculations typically focus on static, isolated molecules (or include solvent effects implicitly), molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational changes, solvent interactions, and binding processes. nih.gov

For a molecule like 3-propylindolizine-2-carboxylic acid, MD simulations could be employed to study its behavior in a solvent, revealing how solvent molecules arrange around it and influence its conformation. In a biological context, if the molecule is being investigated as a potential drug, MD simulations are crucial for studying its interaction with a target protein. nih.govjchemlett.com By simulating the ligand-protein complex, one can assess the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate the binding free energy, providing a deeper understanding of its mechanism of action. nih.gov

Theoretical Insights into Electronic Structure and Photophysical Properties

Many indolizine derivatives exhibit interesting photophysical properties, such as fluorescence, making them suitable for applications in materials science and bioimaging. researchgate.netresearchgate.netrsc.org Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for understanding and predicting these properties. nih.gov

TD-DFT calculations can simulate the electronic absorption spectrum (UV-Vis) by determining the energies of electronic transitions from the ground state to various excited states. researchgate.net The calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption peak. Similarly, by optimizing the geometry of the first excited state, it is possible to calculate the emission energy, which corresponds to the fluorescence spectrum. acs.org These theoretical predictions can explain how substituents, like the propyl and carboxylic acid groups on the indolizine core, tune the absorption and emission wavelengths, Stokes shift, and quantum yield. researchgate.netnih.gov

Table 4: Hypothetical Photophysical Data for 3-Propylindolizine-2-carboxylic Acid from TD-DFT Calculations

| Parameter | Calculated Value |

| Absorption Maximum (λmax, abs) | 355 nm |

| Molar Absorptivity (ε) | 15,000 M-1cm-1 |

| Main Transition | HOMO → LUMO |

| Oscillator Strength (f) | 0.45 |

| Emission Maximum (λmax, em) | 450 nm |

| Stokes Shift | 95 nm |

Emerging Research Directions and Applications of 3 Propylindolizine 2 Carboxylic Acid Derivatives

Development as Fluorescent Probes and Markers

Indolizine (B1195054) derivatives are well-regarded for their significant fluorescence properties, making them valuable as organic fluorescent molecules for biological and material applications. rsc.orgresearchgate.net The substituent groups on the indolizine core, such as the propyl group at the C3 position and the carboxylic acid at the C2 position, play a crucial role in tuning the photophysical properties of the molecule.

Research has demonstrated that the fluorescence emission of indolizine-based compounds can be systematically tuned across a wide color range, from blue to orange (462–580 nm). mdpi.com This tunability is often achieved by modulating the intramolecular charge transfer (ICT) characteristics of the molecule. For example, introducing an electron-donating group at the C-3 position and an electron-withdrawing group at the C-7 position can induce a red-shift in the emission wavelength. mdpi.com In the case of 3-propylindolizine-2-carboxylic acid, the alkyl propyl group acts as a weak electron donor, while the carboxylic acid group is an electron-withdrawing group, influencing the molecule's HOMO-LUMO energy gap and thus its emission profile.

Some indolizine derivatives exhibit aggregation-induced emission (AIE), a phenomenon where fluorescence is enhanced upon aggregation in the solid state, which is the opposite of the aggregation-caused quenching (ACQ) seen in many traditional fluorophores. nih.gov This property is particularly valuable for developing highly emissive materials for various technologies. nih.gov The mechanism for AIE in indolizine frameworks is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which minimizes non-radiative decay pathways. nih.gov

Furthermore, indolizine derivatives have been successfully incorporated into fluorescent sensors. For example, by attaching indolizine units to a β-cyclodextrin fragment, researchers have created sensors for detecting volatile organic compounds (VOCs). nih.gov The inclusion of a guest molecule within the cyclodextrin (B1172386) cavity alters the fluorescence emission of the indolizine moiety, allowing for sensitive detection. nih.gov Some derivatives have also been designed as fluorescent pH sensors, where a change in pH causes a drastic quenching or shift in fluorescence. mdpi.comnih.gov

| Indolizine Derivative Type | Key Photophysical Property/Application | Mechanism/Principle | Reference |

|---|---|---|---|

| 3,7-Disubstituted Indolizines | Tunable emission wavelength (blue to orange, 462-580 nm). | Intramolecular Charge Transfer (ICT) between electron-donating and electron-withdrawing groups. | mdpi.com |

| 2-Oxo-pyrano[2,3-b]indolizines | Strong fluorescence in the blue-green region with quantum yields up to 92%. | Large oscillator strength due to significant overlap of HOMO and LUMO orbitals in the core structure. | rsc.org |

| Indolizine-Based AIEgens | Aggregation-Induced Emission (AIE) with tunable solid-state emission from cyan to deep red. | Restriction of Intramolecular Rotation (RIR) in the aggregated state enhances fluorescence. | nih.gov |

| Indolizine-β-Cyclodextrin Conjugates | Fluorescent sensors for volatile organic compounds (VOCs). | Inclusion of guest molecules into the cyclodextrin cavity perturbs the fluorescence of the indolizine unit. | nih.gov |

Applications in Material Science and Optoelectronics

The unique electronic and optical properties of indolizine derivatives make them highly attractive for applications in material science and optoelectronics. oup.com Their inherent fluorescence, combined with good thermal and morphological stability, positions them as key components in the development of advanced organic electronic devices. bohrium.com

A significant area of application is in Organic Light-Emitting Diodes (OLEDs). Indolizine derivatives have been successfully used as multifunctional materials in OLEDs, serving as deep-blue emitters and as electron-transporting host materials for phosphorescent dopants. bohrium.com For example, the derivative 3-(4,4′-biphenyl)-2-diphenylindolizine (BPPI) has demonstrated high quantum yields, good stability, and a high triplet energy level, enabling its use in simplified device structures for both blue fluorescent and orange phosphorescent OLEDs. bohrium.com The integration of various indolizine-based luminogens has also led to the production of white-light-emitting diodes (WLEDs). nih.gov

To overcome the stability issues of traditional polycyclic aromatic hydrocarbons (PAHs) like acenes, researchers have designed π-expanded indoloindolizines. chemrxiv.orgchemrxiv.org These novel materials, created by merging indole (B1671886) and indolizine moieties, exhibit enhanced stability against photooxidation while maintaining vivid colors and fluorescence across the visible spectrum. chemrxiv.orgchemrxiv.org The electronic structure and HOMO-LUMO gap of these compounds can be precisely tuned, making them promising for practical optoelectronic applications. chemrxiv.org To demonstrate their utility, these materials have been fabricated into organic field-effect transistors (OFETs), where they showed competitive performance with ambipolar charge transport properties. chemrxiv.org

The development of indolizine-based chromophores with extended π-bridges and strong acceptor moieties has also been explored for electro-optic applications. These materials exhibit large solvatochromic shifts and have shown electro-optic activity in poled polymer composite films, indicating their potential for use in electro-optic modulators and other photonic devices. bohrium.com

| Application Area | Specific Use of Indolizine Derivative | Key Finding/Performance Metric | Reference |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting host material and blue fluorescent emitter (e.g., BPPI). | High current efficiency (23.9 cd A⁻¹) in orange phosphorescent devices; EQE of 3.16% in non-doped blue devices. | bohrium.com |

| White-Light Emission | Integration of AIE-active indolizine luminogens into blue LED chips. | Achieved white light with CIE coordinates of (0.360, 0.362). | nih.gov |

| Organic Field-Effect Transistors (OFETs) | Active material based on π-expanded indoloindolizines. | Demonstrated competitive performance with ambipolar charge transport properties and enhanced stability. | chemrxiv.org |

| Electro-Optics | Chromophores with indolizine donors and tricyanofuran acceptors. | Electro-optic (EO) coefficient of 29 pm/V in a poled polymer film. | bohrium.com |

Q & A

What are the established synthetic routes for 3-propylindolizine-2-carboxylic acid and its key intermediates?

Basic Research Question

Synthesis typically involves condensation reactions between indole precursors and alkylating agents. For example, derivatives of indole-2-carboxylic acid (e.g., 3-formyl-1H-indole-2-carboxylic acid) are refluxed with sodium acetate in acetic acid to form intermediates, followed by propyl group introduction via nucleophilic substitution or Friedel-Crafts alkylation . Key steps include:

- Reaction optimization : Adjusting molar ratios of sodium acetate (0.1–0.11 mol) and reflux duration (2.5–5 hours) to enhance yield .

- Purification : Recrystallization from DMF/acetic acid mixtures to isolate crystalline products .

How is the structural integrity of 3-propylindolizine-2-carboxylic acid verified post-synthesis?

Basic Research Question

Structural validation employs:

- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and purity. For example, indole protons typically appear at δ 7.0–8.5 ppm, while carboxylic acid protons show broad signals .

- X-ray crystallography : Resolves stereochemical ambiguities, as seen in related indolizine derivatives with hydrogen-bonding networks affecting displacement parameters .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., C₁₄H₁₅N₃O₃ for analogs) .

What challenges arise in synthesizing 3-propylindolizine-2-carboxylic acid derivatives with thiazolidinone moieties?

Advanced Research Question

Challenges include:

- Regioselectivity : Competing reactions at indole N1 vs. C3 positions. Mitigated by using acetic acid as a solvent, which stabilizes intermediates via hydrogen bonding .

- Byproduct formation : Thioxo-thiazolidinone side products require column chromatography (silica gel, ethyl acetate/hexane) for removal .

- Yield variability : Temperature control (±2°C) during reflux improves reproducibility .

How can researchers optimize reaction conditions to improve the yield of 3-propylindolizine-2-carboxylic acid derivatives?

Advanced Research Question

Optimization strategies:

- Catalyst screening : Sodium acetate vs. pyridine for pH-dependent condensation efficiency .

- Solvent systems : Acetic acid enhances electrophilicity of formyl groups, while DMF improves solubility of hydrophobic intermediates .

- Kinetic studies : Monitoring reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate) to terminate reactions at maximal yield .

What strategies resolve contradictions between computational predictions and experimental spectral data for this compound?

Advanced Research Question

Approaches include:

- Hybrid DFT/empirical analysis : Comparing calculated (B3LYP/6-31G*) vs. experimental NMR shifts to identify conformational discrepancies .

- Dynamic NMR : Detecting rotameric equilibria in carboxamide derivatives that may obscure peak assignments .

- Cross-validation : Using X-ray structures (e.g., InChIKey ANUVCPMGEBGEFE-UHFFFAOYSA-N) to anchor computational models .

How should stability studies be designed for 3-propylindolizine-2-carboxylic acid under varying pH and temperature?

Advanced Research Question

Methodological considerations:

- Accelerated degradation : Expose solutions (1 mg/mL in PBS/DMSO) to pH 3–10 and 25–60°C for 1–4 weeks .

- Analytical endpoints : HPLC (C18 column, 220 nm) to quantify degradation products; LC-MS to identify hydrolyzed or oxidized species .

- Storage recommendations : Anhydrous conditions at −20°C to prevent carboxylic acid dimerization .

What are the key considerations for evaluating the biological activity of 3-propylindolizine-2-carboxylic acid analogs?

Advanced Research Question

Critical factors:

- Structure-activity relationships (SAR) : Modifying the propyl chain length or introducing electron-withdrawing groups (e.g., nitro) to enhance target binding .

- In vitro assays : Use HEK293 or HepG2 cells for cytotoxicity screening (IC₅₀ determination via MTT assays) .

- Molecular docking : Align with kinase or GPCR targets (e.g., PDGFRβ or 5-HT receptors) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.